molecular formula C14H12B2O4 B1511853 (Ethyne-1,2-diylbis(4,1-phenylene))diboronic acid

(Ethyne-1,2-diylbis(4,1-phenylene))diboronic acid

Cat. No.: B1511853
M. Wt: 265.9 g/mol
InChI Key: ZWEFBUWSPSPOIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Ethyne-1,2-diylbis(4,1-phenylene))diboronic acid is an organoboron compound with the molecular formula C14H12B2O4. This compound is characterized by the presence of two boronic acid groups attached to a phenylene ring, which are connected by an ethyne (acetylene) linker. It is commonly used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Ethyne-1,2-diylbis(4,1-phenylene))diboronic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 4-bromophenylboronic acid.

    Sonogashira Coupling: The 4-bromophenylboronic acid undergoes a Sonogashira coupling reaction with acetylene gas in the presence of a palladium catalyst and a copper co-catalyst to form the ethyne-1,2-diylbis(4-bromophenyl) intermediate.

    Borylation: The intermediate is then subjected to a borylation reaction using bis(pinacolato)diboron in the presence of a palladium catalyst to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity, including precise control of temperature, pressure, and catalyst concentrations.

Chemical Reactions Analysis

Types of Reactions

(Ethyne-1,2-diylbis(4,1-phenylene))diboronic acid undergoes various types of chemical reactions, including:

    Suzuki-Miyaura Cross-Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or styrene derivatives.

    Oxidation: The boronic acid groups can be oxidized to form boronic esters or borates.

    Reduction: The compound can be reduced to form the corresponding boronic ester or alcohol derivatives.

Common Reagents and Conditions

    Suzuki-Miyaura Cross-Coupling: Palladium catalyst, base (e.g., potassium carbonate), solvent (e.g., toluene or ethanol), and aryl or vinyl halides.

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or other reducing agents.

Major Products Formed

    Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling.

    Boronic Esters: Formed through oxidation.

    Alcohol Derivatives: Formed through reduction.

Scientific Research Applications

(Ethyne-1,2-diylbis(4,1-phenylene))diboronic acid has a wide range of applications in scientific research:

    Chemistry: Used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.

    Biology: Employed in the development of fluorescent probes and sensors for detecting biological molecules.

    Medicine: Investigated for its potential use in drug delivery systems and as a building block for pharmaceuticals.

    Industry: Utilized in the production of advanced materials, such as polymers and electronic devices.

Mechanism of Action

The mechanism of action of (Ethyne-1,2-diylbis(4,1-phenylene))diboronic acid primarily involves its ability to form stable carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. The boronic acid groups interact with palladium catalysts to facilitate the transfer of the aryl or vinyl groups, resulting in the formation of biaryl or styrene derivatives. This mechanism is crucial for the compound’s effectiveness in organic synthesis and material science applications.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: A simpler boronic acid with a single phenyl group.

    Biphenyl-4,4’-diboronic Acid: Contains two boronic acid groups attached to a biphenyl structure.

    (E)-1,2-Bis(4-boronophenyl)ethene: Similar structure but with an ethene linker instead of an ethyne linker.

Uniqueness

(Ethyne-1,2-diylbis(4,1-phenylene))diboronic acid is unique due to its ethyne linker, which imparts rigidity and planarity to the molecule. This structural feature enhances its reactivity and selectivity in cross-coupling reactions, making it a valuable compound in organic synthesis and material science.

Properties

Molecular Formula

C14H12B2O4

Molecular Weight

265.9 g/mol

IUPAC Name

[4-[2-(4-boronophenyl)ethynyl]phenyl]boronic acid

InChI

InChI=1S/C14H12B2O4/c17-15(18)13-7-3-11(4-8-13)1-2-12-5-9-14(10-6-12)16(19)20/h3-10,17-20H

InChI Key

ZWEFBUWSPSPOIZ-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=C(C=C1)C#CC2=CC=C(C=C2)B(O)O)(O)O

Origin of Product

United States

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